molecular formula C6H7BO5 B13459565 (4-(Methoxycarbonyl)furan-2-yl)boronic acid

(4-(Methoxycarbonyl)furan-2-yl)boronic acid

Cat. No.: B13459565
M. Wt: 169.93 g/mol
InChI Key: JIWRHUMUTXVIDT-UHFFFAOYSA-N
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Description

(4-(Methoxycarbonyl)furan-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a methoxycarbonyl group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxycarbonyl)furan-2-yl)boronic acid typically involves the reaction of furan derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the furan ring and the boronic acid group . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for the purification and recovery of the boronic acid component to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxycarbonyl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .

Scientific Research Applications

(4-(Methoxycarbonyl)furan-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4-(Methoxycarbonyl)furan-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of inhibitors and sensors . The furan ring and methoxycarbonyl group also contribute to the compound’s reactivity and binding properties.

Properties

Molecular Formula

C6H7BO5

Molecular Weight

169.93 g/mol

IUPAC Name

(4-methoxycarbonylfuran-2-yl)boronic acid

InChI

InChI=1S/C6H7BO5/c1-11-6(8)4-2-5(7(9)10)12-3-4/h2-3,9-10H,1H3

InChI Key

JIWRHUMUTXVIDT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)C(=O)OC)(O)O

Origin of Product

United States

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